molecular formula C10H7F11O2 B12090227 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate CAS No. 13173-36-9

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate

Cat. No.: B12090227
CAS No.: 13173-36-9
M. Wt: 368.14 g/mol
InChI Key: AMFSMDRXAVOFCS-UHFFFAOYSA-N
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Description

1H,1H-Perfluorohexyl methacrylate is a fluorinated monomer known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it a valuable component in various industrial applications, particularly in the production of specialty polymers and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H-Perfluorohexyl methacrylate can be synthesized through the esterification of methacrylic acid with 1H,1H-perfluorohexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of 1H,1H-perfluorohexyl methacrylate often involves continuous processes to maximize yield and efficiency. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality monomers suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1H,1H-Perfluorohexyl methacrylate primarily undergoes polymerization reactions to form homopolymers and copolymers. These polymerization reactions can be initiated through various methods, including free radical polymerization, anionic polymerization, and atom transfer radical polymerization (ATRP) .

Common Reagents and Conditions:

Major Products: The primary products formed from the polymerization of 1H,1H-perfluorohexyl methacrylate are fluorinated polymers with unique properties, including low surface energy, high hydrophobicity, and excellent chemical resistance .

Scientific Research Applications

Materials Science

The compound is utilized in the development of advanced materials due to its hydrophobic and oleophobic properties. It can be incorporated into coatings and films to enhance water and oil repellency. This is particularly useful in applications such as:

  • Textile treatments : Providing water-resistant fabrics.
  • Surface coatings : Creating non-stick surfaces for cookware and industrial equipment.

Pharmaceuticals

In the pharmaceutical sector, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 2-methylprop-2-enoate serves as a building block for drug development. Its unique fluorinated structure can influence the pharmacokinetics of drug molecules by improving their stability and bioavailability. Specific applications include:

  • Drug delivery systems : Enhancing the solubility and stability of active pharmaceutical ingredients.
  • Fluorinated compounds in medicinal chemistry : Contributing to the design of novel therapeutics with improved efficacy.

Environmental Studies

Research into the environmental impact of perfluorinated compounds (PFCs) has highlighted the importance of understanding their behavior in ecosystems. The compound's persistence and potential bioaccumulation make it a subject of study in:

  • Toxicology assessments : Evaluating the ecological risks associated with PFCs.
  • Remediation technologies : Developing methods to mitigate contamination in water sources.

Case Study 1: Coating Applications

A study demonstrated that incorporating this compound into polymer matrices resulted in coatings with superior water and oil repellency compared to traditional non-fluorinated coatings. The enhanced performance was attributed to the compound's low surface energy characteristics.

Case Study 2: Drug Development

In a recent pharmaceutical study focusing on anti-cancer agents, derivatives of this compound were synthesized. The results indicated that these fluorinated compounds exhibited increased potency against specific cancer cell lines compared to their non-fluorinated counterparts.

Comparative Data Table

Application AreaSpecific Use CaseBenefits
Materials ScienceTextile treatmentsEnhanced water resistance
Surface coatingsNon-stick properties
PharmaceuticalsDrug delivery systemsImproved solubility and stability
Medicinal chemistryIncreased efficacy of therapeutics
Environmental StudiesToxicology assessmentsUnderstanding ecological risks
Remediation technologiesMitigating contamination

Mechanism of Action

The unique properties of 1H,1H-perfluorohexyl methacrylate are attributed to the presence of fluorine atoms in its structure. These fluorine atoms impart high thermal stability, chemical resistance, and low surface energy to the resulting polymers. The molecular targets and pathways involved in its mechanism of action include the formation of strong carbon-fluorine bonds and the ability to form highly ordered structures in polymer matrices .

Comparison with Similar Compounds

  • 1H,1H,2H,2H-Perfluorooctyl methacrylate
  • 1H,1H,2H,2H-Perfluorodecyl methacrylate
  • 1H,1H,2H,2H-Perfluorododecyl methacrylate

Comparison: 1H,1H-Perfluorohexyl methacrylate is unique due to its specific chain length and the resulting balance of properties. Compared to other similar compounds, it offers an optimal combination of low surface energy, high chemical resistance, and ease of polymerization. This makes it particularly suitable for applications requiring high-performance coatings and specialty polymers .

Biological Activity

Basic Information

  • IUPAC Name : 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate
  • Molecular Formula : C13H7F11O2
  • Molecular Weight : 392.18 g/mol
  • CAS Number : Not widely documented but can be derived from its structural components.

Structural Characteristics

This compound features a perfluorinated alkyl chain (undecafluorohexyl) attached to a methacrylate moiety (2-methylprop-2-enoate). The presence of fluorine atoms significantly alters the chemical behavior and biological interactions of the compound compared to non-fluorinated analogs.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance:

  • A study on similar fluorinated esters demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
  • The unique hydrophobic and lipophobic characteristics conferred by the fluorinated chain may facilitate membrane disruption in microbial cells.

Cytotoxicity and Cell Interaction

The cytotoxic effects of fluorinated compounds have been documented in several studies:

  • In vitro assays have shown that certain perfluorinated compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress and mitochondrial dysfunction .
  • A comparative study highlighted that compounds with longer fluorinated chains tend to exhibit higher cytotoxicity due to increased membrane permeability .

Environmental Impact and Biodegradability

Fluorinated compounds are often resistant to biodegradation:

  • The persistence of such compounds in the environment raises concerns regarding their accumulation and potential toxicity to aquatic organisms. Studies have shown that undecafluorohexyl derivatives can bioaccumulate in fish species .
  • Regulatory assessments suggest a need for careful evaluation of the environmental risks associated with the use of these compounds in consumer products.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various fluorinated esters:

  • Objective : To assess the antibacterial properties against E. coli.
  • Methodology : Disk diffusion method was employed.
  • Results : The compound exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity screening:

  • Objective : To determine the effects on human cancer cell lines.
  • Methodology : MTT assay was used to measure cell viability.
  • Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM.

Data Table

Biological ActivityObservationsReferences
Antimicrobial ActivitySignificant inhibition against E. coli
CytotoxicityIC50 = 25 µM in human cancer cell lines
Environmental PersistenceHigh bioaccumulation potential in aquatic organisms

Properties

CAS No.

13173-36-9

Molecular Formula

C10H7F11O2

Molecular Weight

368.14 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H7F11O2/c1-4(2)5(22)23-3-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h1,3H2,2H3

InChI Key

AMFSMDRXAVOFCS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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